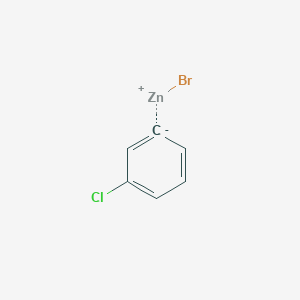

3-Chlorophenylzinc bromide

CAS No.: 339333-73-2

Cat. No.: VC11671397

Molecular Formula: C6H4BrClZn

Molecular Weight: 256.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339333-73-2 |

|---|---|

| Molecular Formula | C6H4BrClZn |

| Molecular Weight | 256.8 g/mol |

| IUPAC Name | bromozinc(1+);chlorobenzene |

| Standard InChI | InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |

| Standard InChI Key | ZIENTIBAFVQAQC-UHFFFAOYSA-M |

| SMILES | C1=C[C-]=CC(=C1)Cl.[Zn+]Br |

| Canonical SMILES | C1=C[C-]=CC(=C1)Cl.[Zn+]Br |

Introduction

Chemical Identity and Structural Properties

3-Chlorophenylzinc bromide belongs to the class of organozinc halides, where a zinc atom is bonded to a halogen (bromine) and an aromatic substituent. The compound’s structure consists of a phenyl ring substituted with a chlorine atom at the 3-position, coordinated to a zinc-bromide moiety. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrClZn |

| Molecular Weight | 256.8 g/mol |

| CAS Registry Number | 339333-73-2 |

| Appearance | Typically a solution in THF |

The zinc center adopts a linear geometry, with the phenyl group and bromide ion occupying adjacent positions. This configuration enhances its nucleophilic character, making it reactive toward electrophilic partners in coupling reactions.

Synthesis and Manufacturing Protocols

Conventional Synthesis Route

The most widely employed method for synthesizing 3-chlorophenylzinc bromide involves the oxidative addition of zinc metal to 3-chlorophenyl bromide under inert conditions. The reaction is typically conducted in tetrahydrofuran (THF) at room temperature:

Key parameters influencing yield and purity include:

-

Zinc quality: Highly activated zinc dust (99.9% purity) is preferred to minimize side reactions.

-

Solvent choice: THF facilitates zinc activation and stabilizes the organozinc intermediate.

-

Atmosphere control: Rigorous exclusion of moisture and oxygen prevents hydrolysis or oxidation.

Applications in Organic Synthesis

Negishi Cross-Coupling Reactions

3-Chlorophenylzinc bromide is a key reagent in Negishi couplings, which employ palladium or nickel catalysts to form biaryl structures. For example, its reaction with aryl halides yields unsymmetrical biphenyl derivatives:

This reaction is pivotal in synthesizing pharmaceutical intermediates, including antiplatelet agents such as clopidogrel analogs.

Tandem Reactions for Heterocycle Synthesis

The compound has been utilized in one-pot multicomponent reactions (MCRs) to construct nitrogen-containing heterocycles. For instance, coupling with acid chlorides and terminal alkynes generates ynones, which subsequently undergo cyclocondensation with hydrazines to form 3,5-disubstituted pyrazoles . These heterocycles are pharmacologically relevant, exhibiting anti-inflammatory and anticancer activities.

Biological and Medicinal Relevance

While 3-chlorophenylzinc bromide itself lacks direct biological activity, its derivatives play critical roles in drug discovery:

-

Clopidogrel analogs: Derivatives bearing the 3-chlorophenyl group are key intermediates in synthesizing thienopyridine-class antiplatelet agents.

-

Kinase inhibitors: Pyrazole derivatives synthesized via its couplings show promise as cyclin-dependent kinase (CDK) inhibitors .

Comparative Analysis with Related Organozinc Reagents

The reactivity of 3-chlorophenylzinc bromide differs markedly from other arylzinc halides due to electronic and steric effects:

| Compound | Substituent Position | Reactivity in Coupling |

|---|---|---|

| 3-Chlorophenylzinc bromide | Meta | Moderate electrophilicity |

| 4-Methoxycarbonylphenylzinc bromide | Para | Enhanced electron-withdrawing effect |

| 2-Allyloxy-5-chlorophenylzinc bromide | Ortho, para | Steric hindrance limits coupling sites |

The meta-chloro substituent in 3-chlorophenylzinc bromide balances electronic effects, making it suitable for reactions requiring moderate activation .

Recent Research Developments

Solvent-Free Coupling Methodologies

Emerging techniques employ SiO₂-ZnBr₂ catalysts to facilitate couplings under aerobic conditions, eliminating the need for strict inert atmospheres. This advancement reduces operational costs and simplifies large-scale synthesis .

Applications in Materials Science

Preliminary studies indicate potential uses in synthesizing conjugated polymers for organic electronics, leveraging the compound’s ability to introduce chloroaryl motifs into π-systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume